Ropizine

概要

説明

ロピジンは、抗てんかん特性で知られるベンジルピペラジン化合物です。 てんかんやその他の発作性疾患の治療における可能性について広く研究されてきました。 その開発は、合成における毒性のある微量不純物の存在のために中止されました .

準備方法

合成経路と反応条件

ロピジンは、ピペラジンとベンジルクロリドを含む一連の化学反応によって合成できます。 このプロセスは通常、次の手順が含まれます。

ベンジルピペラジンの形成: ベンジルクロリドは、ピペラジンと反応してベンジルピペラジンを形成します。

精製: 得られた化合物は、不純物を除去するために精製されます。

工業生産方法

ロピジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、毒性のある不純物の除去を確実にするための厳格な品質管理対策が含まれます。 生産は、化合物の純度と有効性を維持するために、管理された環境で行われます .

化学反応の分析

反応の種類

ロピジンは、次を含むさまざまな化学反応を受けます。

酸化: ロピジンは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: この化合物は、還元反応を受けることもでき、還元された誘導体の形成につながります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成された主な製品

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、ロピジンのさまざまな酸化された形態をもたらす可能性がありますが、還元は、さまざまな還元された誘導体を生み出す可能性があります .

科学研究アプリケーション

化学: ピペラジン誘導体の研究における参照化合物として使用されます。

生物学: 神経伝達物質系への影響と神経保護剤としての可能性について調査されています。

医学: 抗てんかん特性とてんかんやその他の発作性疾患の治療における可能性について検討されています。

科学的研究の応用

Pharmacological Properties

Ropizine exhibits a range of pharmacological effects primarily due to its ability to interact with multiple neurotransmitter systems. Key properties include:

- Antitussive Effects : this compound is recognized for its effectiveness as a non-opioid antitussive agent. It works by suppressing cough reflexes without the side effects commonly associated with opioid treatments.

- Dopaminergic Activity : As a phenothiazine derivative, this compound influences dopamine receptors, which may contribute to its efficacy in managing conditions related to mood and anxiety.

- Histamine Antagonism : The compound also acts as an antagonist to histamine receptors, providing potential benefits in allergic responses and respiratory conditions.

Clinical Applications

This compound's clinical applications are primarily focused on respiratory health and neuropharmacology:

Respiratory Disorders

This compound has been extensively studied for its antitussive properties. A meta-analysis demonstrated that this compound significantly outperformed control treatments in reducing cough severity in both adults and children. The findings from seven studies indicated a statistically significant improvement in overall antitussive efficacy (p = 0.0015) when compared to standard treatments .

Table 1: Efficacy of this compound vs Control Treatments

| Study Type | Standardized Mean Delta | Confidence Interval (95%) | p-value |

|---|---|---|---|

| This compound vs Control | -0.176 | -0.282 to -0.069 | 0.0015 |

Neuropharmacological Effects

Research has indicated that this compound may have potential applications in treating neurodegenerative diseases due to its dopaminergic activity. Studies suggest that compounds in the phenothiazine class can influence neurochemical pathways involved in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Effects

A study exploring the effects of this compound on neurodegenerative models showed promising results in enhancing neuronal survival and reducing apoptotic markers, suggesting its utility as a neuroprotective agent.

Population Pharmacokinetics

Recent studies have focused on the pharmacokinetics of this compound formulations, assessing how different delivery methods affect plasma concentration and therapeutic outcomes. A population pharmacokinetic model indicated that body surface area significantly influences drug distribution, which is crucial for tailoring individualized treatment regimens .

Table 2: Pharmacokinetic Parameters of this compound Formulations

| Formulation Type | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (h) |

|---|---|---|---|

| Immediate Release | 150 | 120 | 4 |

| Controlled Release | 100 | 90 | 6 |

作用機序

ロピジンは、特定の神経伝達物質の解離速度を低下させるアロステリック修飾剤として作用することにより、その効果を発揮します。 主に中枢神経系を標的とし、そこで神経伝達物質受容体の活性を調節します。 この調節は、発作の広がりを防ぎ、抗てんかん効果をもたらすのに役立ちます .

類似の化合物との比較

ロピジンは、フルナリジンやシンナリジンなどの他の類似の化合物と比較されます。 これらの化合物は、類似の抗てんかん特性を共有していますが、化学構造と特定の活性は異なります。

フルナリジン: 発作閾値の上昇に対する最小限の影響で、発作の広がりを防ぐ能力で知られています。

シンナリジン: フルナリジンに似ていますが、薬物動態特性が異なります。

フェニトインとカルバマゼピン: ロピジンとは異なる作用機序を持つ伝統的な抗てんかん薬.

ロピジンの独自性は、特定の化学構造と、特定の神経伝達物質の活性を強化および阻害する二重作用にあり、これは他の抗てんかん薬では一般的に見られないことです .

類似化合物との比較

Ropizine is compared with other similar compounds such as flunarizine and cinnarizine. These compounds share similar anticonvulsant properties but differ in their chemical structures and specific activities:

Flunarizine: Known for its ability to prevent seizure spread with minimal effect on raising seizure threshold.

Cinnarizine: Similar to flunarizine but with different pharmacokinetic properties.

Phenytoin and Carbamazepine: Traditional anticonvulsants with different mechanisms of action compared to this compound.

This compound’s uniqueness lies in its specific chemical structure and its dual action of enhancing and inhibiting certain neurotransmitter activities, which is not commonly observed in other anticonvulsants .

生物活性

Ropizine, a benzhydryl piperazine compound, has garnered attention for its biological activity, particularly in the context of anticonvulsant properties. This article aims to synthesize existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound primarily functions as an allosteric modulator of the sigma-1 receptor (Sig1R), which plays a crucial role in various neurological processes. Studies have shown that this compound inhibits magnesium-dependent ATPase activity in rat brain synaptosomes, indicating its potential impact on neurotransmitter release and synaptic plasticity . The modulation of Sig1R by this compound may enhance neuronal survival and protect against neurodegenerative processes.

Anticonvulsant Activity

This compound exhibits significant anticonvulsant properties across various animal models. Research indicates that it is comparable to phenytoin in efficacy against maximal electroshock-induced seizures while demonstrating superior effectiveness in antagonizing after-discharges produced by cortical or hippocampal stimulation . The following table summarizes the anticonvulsant activity of this compound compared to other compounds:

| Compound | Model of Seizure Induction | Efficacy |

|---|---|---|

| This compound | Maximal electroshock | Comparable to phenytoin |

| This compound | Cortical/hippocampal stimulation | More effective than phenytoin |

| Phenytoin | Maximal electroshock | Standard reference |

| Phenytoin | Chemically induced seizures | Limited effectiveness |

Case Studies and Research Findings

Several studies have documented the effects of this compound in clinical and preclinical settings. Notable findings include:

- Animal Studies : In studies involving mice, cats, and dogs, this compound demonstrated anticonvulsant activity, providing a basis for its potential therapeutic application in epilepsy .

- Autoradiographic Studies : Research utilizing autoradiographic techniques has shown that this compound decreases the dissociation rate of radiolabeled ligands at Sig1R sites, suggesting a strong binding affinity and prolonged action at these receptors .

Summary of Research Findings

The following highlights key research findings regarding this compound's biological activity:

- Inhibition of ATPase Activity : Direct evidence shows that this compound inhibits magnesium-dependent ATPase activity, which is critical for maintaining cellular ion homeostasis .

- Comparative Efficacy : this compound has been shown to be more potent than phenytoin in specific models of seizure induction, indicating its potential as a more effective anticonvulsant agent .

- Allosteric Modulation : As an allosteric modulator, this compound may enhance the signaling pathways associated with Sig1R, contributing to its neuroprotective effects .

特性

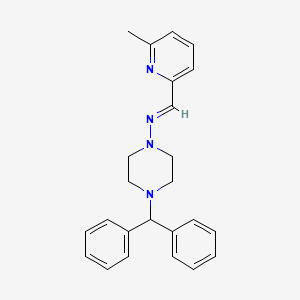

IUPAC Name |

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(6-methylpyridin-2-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4/c1-20-9-8-14-23(26-20)19-25-28-17-15-27(16-18-28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3/b25-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDGLRYWBSKLQY-NCELDCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=N/N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189567 | |

| Record name | Ropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3601-19-2 | |

| Record name | Ropizine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ropizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5128GW9D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。